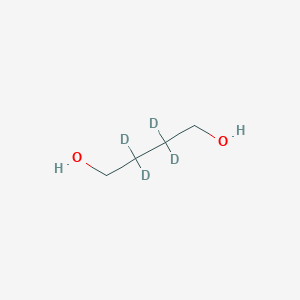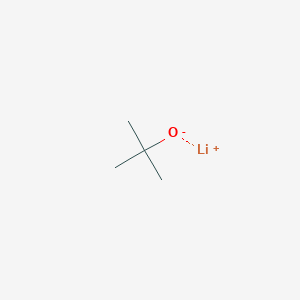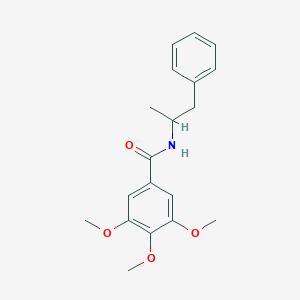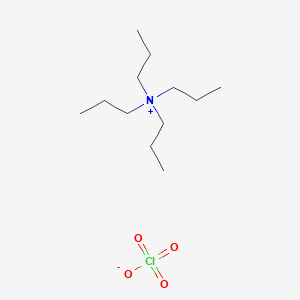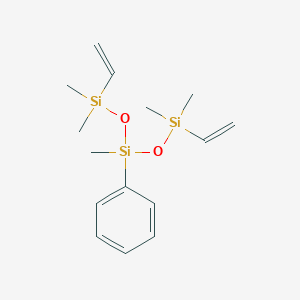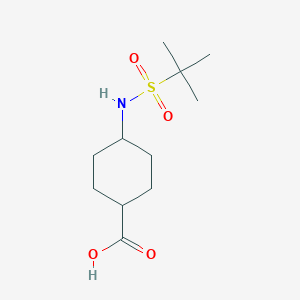
trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid is a compound that can be associated with a class of cyclohexanecarboxylic acids, which are known for their diverse conformational preferences and potential for chemical modifications. The compound is characterized by the presence of a sulfonamide group attached to the cyclohexane ring, which can influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related cyclohexanecarboxylic acid derivatives often involves catalytic reduction, isomerization, and functional group transformations. For instance, the catalytic reduction of ketoesters has been used to obtain different stereoisomers of cyclohexanecarboxylic acids, as mentioned in the synthesis of 1,1-dimethyl-cyclohexan-3-ol-2-carboxylic acids . Isomerization catalysts such as lithium chloride and sulfonic acids have been employed to achieve a thermodynamically controlled equilibrium of cis/trans isomers in the case of 1,4-cyclohexanedicarboxylic acid . These methods could potentially be adapted for the synthesis of trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid by introducing the appropriate sulfonamide group at the desired stage of the synthesis.
Molecular Structure Analysis
The molecular structure of cyclohexanecarboxylic acid derivatives is significantly influenced by the substituents on the cyclohexane ring. Studies on the conformational preferences of these compounds, such as trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids, have shown that the diequatorial (ee) conformer is generally more stable, although the diaxial (aa) conformer can be favored depending on the solvent and ionization state . X-ray diffraction studies have been used to determine the preferred rotational conformation of tert-butylsulfonyl-substituted cyclohexanes in the solid state . These findings are relevant for understanding the molecular structure of trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid, as the bulky tert-butylsulfonyl group could similarly influence its conformational stability.
Chemical Reactions Analysis
Cyclohexanecarboxylic acid derivatives can undergo various chemical reactions, including dimerization and photochemical transformations. For example, trans-4-butyl-cyclohexane carboxylic acid has been studied for its dimerization process, which is crucial for the establishment of a nematic mesophase . Photochemical reactions of acyl azides derived from cyclohexanecarboxylic acids have been shown to yield isocyanates and other cyclic products . These types of reactions could be explored for trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid to understand its reactivity and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanecarboxylic acid derivatives are influenced by their molecular conformations and substituents. Studies on the behavior of stereoisomeric cyclohexane dicarboxylates under various ionization conditions have revealed conformational effects in gas-phase cations . Theoretical information indices have been used to analyze correlations between molecular structure and physicochemical properties in a series of cyclohexene dicarboxylic acids . These approaches could be applied to trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid to predict its behavior and properties in different environments.
Aplicaciones Científicas De Investigación
Polymer Syntheses and Isomerism Studies
Research on the isomerism of cyclohexanedicarboxylic acid derivatives, including trans-4-(1,1-dimethylethylsulfonamido)cyclohexanecarboxylic acid, has led to insights into polymer syntheses and the impact of cis/trans isomerism on polymer properties. Studies have shown that isomerization of cyclohexanedicarboxylic acid derivatives can significantly affect the crystallinity, liquid-crystalline, and amorphous states of polyesters, influencing their thermal and mechanical properties. These findings are crucial for designing polymers with tailored features for specific applications, ranging from advanced materials to biomedical devices (Kricheldorf & Schwarz, 1987).
Supramolecular Chemistry
In the realm of supramolecular chemistry, the geometry and substituents of cyclohexanedicarboxylic acid derivatives, such as trans-4-(1,1-dimethylethylsulfonamido)cyclohexanecarboxylic acid, play pivotal roles in the formation of macrocyclic and polymeric assemblies. These assemblies are of interest for their potential applications in molecular recognition, self-assembly processes, and the development of novel materials with unique optical, electronic, or catalytic properties. The study of these compounds' conformational and topological variations enriches our understanding of molecular interactions and can lead to the development of new supramolecular systems (Hernández-Ahuactzí et al., 2015).
Conformational Preferences in Solvents
Investigations into the conformational preferences of cyclohexanedicarboxylic acid derivatives in various solvents highlight the delicate balance between molecular structure and environmental factors. Such studies provide valuable insights into how the ionization state and solvent interactions can influence the stability and conformation of these molecules, which is critical for understanding their behavior in biological systems or when designing molecules with specific interaction profiles (Garza et al., 2012).
Molecular Conformations and Biological Activity
Research on the molecular conformations of cyclohexanedicarboxylic acid derivatives and their analogs sheds light on the relationship between structure and function, particularly in medicinal chemistry. Understanding the preferred conformations of these molecules in aqueous solutions and their interactions with biological targets can guide the design of new drugs with improved efficacy and reduced side effects. This area of study is crucial for advancing pharmacological applications and developing novel therapeutic agents (Yanaka et al., 1981).
Propiedades
IUPAC Name |
4-(tert-butylsulfonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)17(15,16)12-9-6-4-8(5-7-9)10(13)14/h8-9,12H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQHGJMTFCIGEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)NC1CCC(CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474286 |
Source


|
| Record name | 4-[(2-Methylpropane-2-sulfonyl)amino]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid | |
CAS RN |
342578-12-5 |
Source


|
| Record name | 4-[(2-Methylpropane-2-sulfonyl)amino]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)



![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)

